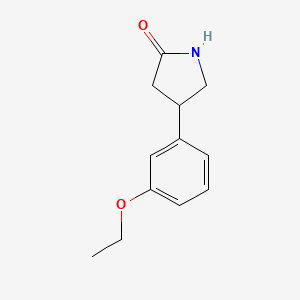

4-(3-Ethoxyphenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(3-ethoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11-5-3-4-9(6-11)10-7-12(14)13-8-10/h3-6,10H,2,7-8H2,1H3,(H,13,14) |

InChI Key |

CCPUZTZKAPXKMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CC(=O)NC2 |

Origin of Product |

United States |

Chemical and Physical Properties of 4 3 Ethoxyphenyl Pyrrolidin 2 One

The fundamental properties of a compound dictate its behavior in chemical reactions and its suitability for various applications. Below is a table summarizing the key chemical and physical data for a related compound, (4R)-4-(4-ethoxy-3-methoxyphenyl)pyrrolidin-2-one, which provides insight into the general characteristics of this class of molecules.

| Property | Value |

| IUPAC Name | (4R)-4-(4-ethoxy-3-methoxyphenyl)pyrrolidin-2-one |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Topological Polar Surface Area | 47.6 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Data sourced from PubChem for a closely related analogue. nih.gov |

Synthesis and Characterization

The synthesis of 4-substituted pyrrolidin-2-ones can be achieved through various organic reactions. A common approach involves the multi-step synthesis starting from readily available materials. For instance, the synthesis of a similar compound, 4-phenylpyrrolidin-2-one, has been demonstrated via an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone. orgsyn.org This process involves reacting the cyclobutanone (B123998) with a hydroxylamine (B1172632) derivative to induce ring expansion, forming the desired lactam. orgsyn.org

Another general strategy involves the cyclization of acyclic precursors. evitachem.com This could begin with the preparation of a γ-aminocarboxylic acid derivative, which is then induced to cyclize, often under thermal conditions or with the aid of a catalyst, to form the pyrrolidinone ring. The specific ethoxyphenyl group can be introduced early in the synthesis on one of the starting materials.

Once synthesized, the characterization of 4-(3-Ethoxyphenyl)pyrrolidin-2-one is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the presence of the pyrrolidinone ring, the ethoxy group, and the phenyl ring with its specific substitution pattern. orgsyn.org

Mass Spectrometry (MS): This technique provides the exact mass of the molecule, confirming its molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, particularly the characteristic C=O stretch of the lactam and the N-H bond. researchgate.net

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-(3-Ethoxyphenyl)pyrrolidin-2-one, this would involve exploring its potential energy surface to identify local and global energy minima. Various computational methods, with differing levels of accuracy and computational cost, can be employed for this purpose.

Semi-empirical methods like AM1 (Austin Model 1) , MNDO (Modified Neglect of Diatomic Overlap) , and MINDO/3 (Modified Intermediate Neglect of Differential Overlap) could provide initial, computationally inexpensive geometries. However, for more accurate results, Density Functional Theory (DFT) methods, often paired with a suitable basis set (e.g., 6-31G* or larger), would be the preferred approach.

Conformational analysis would be particularly important for the ethoxy group and the relative orientation of the phenyl ring with respect to the pyrrolidinone ring. The dihedral angles defining the rotation around the C-O bond of the ethoxy group and the C-C bond connecting the phenyl and pyrrolidinone rings would be systematically varied to map out the conformational landscape and identify the most stable conformers.

Table 1: Hypothetical Comparison of Computational Methods for Geometry Optimization

| Method | Relative Computational Cost | Expected Accuracy of Geometry | Key Considerations |

| MINDO/3 | Low | Low to Moderate | Good for initial explorations, but may have inaccuracies in bond angles and lengths. |

| MNDO | Low | Low to Moderate | An improvement over MINDO/3, but still with known limitations. |

| AM1 | Low | Moderate | Generally provides more reliable geometries than MNDO for a wide range of organic molecules. |

| DFT (e.g., B3LYP/6-31G)* | High | High | Considered a gold standard for obtaining accurate molecular geometries and relative energies. |

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests a more reactive species.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the oxygen of the ethoxy group, and positive potential near the amide proton.

Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. |

| MEP Negative Regions | Carbonyl oxygen, ethoxy oxygen | Sites for electrophilic attack. |

| MEP Positive Regions | Amide hydrogen | Site for nucleophilic attack. |

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra to aid in structural elucidation. The accuracy of these predictions has significantly improved with modern DFT functionals and basis sets.

Infrared (IR) frequencies and intensities can also be computed. These calculations help in assigning the vibrational modes observed in an experimental IR spectrum. For instance, the characteristic C=O stretching frequency of the lactam ring and the C-O stretching of the ethoxy group could be precisely predicted.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule, including its interactions with its environment.

MD simulations can be used to explore the conformational landscape of this compound in a solvent, such as water or an organic solvent. researchgate.net By simulating the molecule's movements over time, one can observe the transitions between different conformations and determine their relative populations at a given temperature. This provides a more dynamic and realistic picture of the molecule's structure than static quantum chemical calculations alone.

MD simulations are particularly powerful for studying intermolecular interactions. For this compound, simulations could reveal how it interacts with solvent molecules through hydrogen bonding (e.g., the carbonyl oxygen acting as a hydrogen bond acceptor) and van der Waals forces. If the molecule were to be studied in the context of a biological target or a catalyst, MD simulations could elucidate the specific interactions that govern its binding affinity and orientation.

Reaction Mechanism Elucidation through Computational Transition State Modeling

The synthesis of the pyrrolidinone core, particularly substituted variants like this compound, can proceed through various synthetic routes. Computational transition state modeling, often employing Density Functional Theory (DFT), is a powerful method to investigate the mechanisms of these reactions at a molecular level. By calculating the energy profiles of proposed reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products, researchers can identify the most favorable reaction mechanism.

For instance, the synthesis of substituted pyrrolidinones can involve multi-component reactions. Computational studies on similar structures, such as the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, have demonstrated the utility of DFT in elucidating complex reaction sequences. nih.gov In one such study, the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine was detailed, revealing that kinetic selectivity, as determined by the calculated activation energies (ΔG#), was more significant than thermodynamic selectivity in product formation. nih.gov A proposed first step in a multicomponent reaction to form a related polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the acid-catalyzed condensation of an aromatic aldehyde and an amine to form an imine intermediate. nih.gov

Another potential synthetic route to the pyrrolidine (B122466) ring is through intramolecular C-H amination. Mechanistic studies, combining experimental work and DFT calculations, on copper-catalyzed intramolecular C-H amination have shed light on the reaction pathways. acs.org These studies computed the free energy profiles for different ligands and substrates, revealing how the choice of ligand and the nature of the N-halogen bond in the starting material can significantly influence the reaction barriers. acs.org For example, the evolution of a key intermediate was found to have a much higher energy barrier in a chlorine-based system compared to a fluorine-based one, explaining the preference for N-F substrates. acs.org

While direct computational studies on the synthesis of this compound are not prevalent in the literature, the principles from related systems can be applied. A plausible synthetic route could involve the Michael addition of a nitromethane (B149229) equivalent to an appropriate cinnamate (B1238496) ester, followed by reduction of the nitro group and subsequent cyclization. Computational modeling could be employed to investigate the transition states of each of these steps, optimizing reaction conditions and predicting potential side products.

A hypothetical energy profile for a key bond-forming step in a potential synthesis of a 4-arylpyrrolidin-2-one derivative is presented in Table 1. Such data, derived from computational modeling, is crucial for understanding the kinetics of the reaction.

Table 1: Hypothetical Calculated Energy Barriers for a Key Reaction Step in 4-Arylpyrrolidin-2-one Synthesis

| Transition State | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| TS1 (C-C bond formation) | 15.2 | 14.8 | 22.5 |

| TS2 (Cyclization) | 12.7 | 12.1 | 19.8 |

| TS3 (Solvent-assisted proton transfer) | 8.5 | 8.1 | 15.3 |

This table is illustrative and based on typical values from computational studies of organic reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on chemical/synthetic parameters, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a particular property. While often used for biological activity, QSAR can also be applied to predict chemical and synthetic parameters, such as reaction yield, purity, or stability. In the context of this compound and its analogs, QSAR studies can provide valuable insights into how structural modifications influence these parameters.

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, while focused on biological activity, provides a framework for how chemical descriptors can be used. nih.govresearchgate.netnih.gov The molecular descriptors in such studies are often derived from quantum chemical calculations and can include electronic, steric, and topological parameters. nih.govresearchgate.netnih.gov These descriptors quantify various aspects of the molecule's structure that can influence its chemical behavior.

For a series of substituted pyrrolidinones, a QSAR model could be developed to predict a property like chromatographic retention time, which is relevant to purification. The model would use calculated descriptors as independent variables. Examples of such descriptors are provided in Table 2.

Table 2: Selected Chemical Descriptors for QSAR Analysis of Pyrrolidinone Derivatives

| Descriptor | Description | Typical Value Range |

|---|---|---|

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | 1.0 - 4.0 |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to polarity. | 40 - 80 Ų |

| Dipole Moment | A measure of the net molecular polarity. | 1.5 - 5.0 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | -6.5 to -5.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | -1.0 to 0.5 eV |

This table is illustrative and provides examples of descriptors that could be used in a QSAR study of this compound and its analogs.

The influence of substituents on the electronic structure of a core scaffold is a key aspect of QSAR. Studies on other aromatic systems, such as 4-aminoaryl (4-substituted aryl) sulphones, have shown good linear correlations between spectroscopic data, computed electronic charges, and Hammett constants. rsc.org This indicates that electronic effects are transmitted systematically through the molecule. rsc.org A similar approach could be applied to a series of 4-arylpyrrolidin-2-ones, where the electronic properties of the aryl substituent (e.g., the 3-ethoxyphenyl group) would be correlated with a measurable chemical or synthetic outcome. For example, the rate of a key synthetic step or the stability of an intermediate could be modeled using descriptors that capture the electron-donating or -withdrawing nature of the substituent.

Reactivity, Reaction Mechanisms, and Mechanistic Studies

Investigation of Ring-Opening and Ring-Closing Reactions of Pyrrolidin-2-one

The pyrrolidin-2-one ring, a cyclic amide, is generally stable but can undergo ring-opening reactions under forcing conditions, such as strong acid or base catalysis with heating. These reactions typically involve the nucleophilic attack at the carbonyl carbon, leading to the cleavage of the amide bond.

Acid-Catalyzed Ring Opening: In the presence of a strong acid and water, the carbonyl oxygen of the lactam can be protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent attack by water leads to a tetrahedral intermediate, which then collapses to open the ring, yielding a γ-amino acid. For 4-(3-ethoxyphenyl)pyrrolidin-2-one, this would result in the formation of 4-amino-3-(3-ethoxyphenyl)butanoic acid.

Base-Catalyzed Ring Opening: Under strong basic conditions, a hydroxide (B78521) ion can directly attack the carbonyl carbon. The resulting tetrahedral intermediate can then eliminate the amide anion to open the ring. Subsequent protonation during workup would also yield the corresponding γ-amino acid.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄, H₂O, heat | 4-amino-3-(3-ethoxyphenyl)butanoic acid |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O, heat | 4-amino-3-(3-ethoxyphenyl)butanoic acid |

It is important to note that the high stability of the five-membered lactam ring means that these reactions often require vigorous conditions.

Conversely, ring-closing reactions to form the pyrrolidin-2-one ring are fundamental in its synthesis. A common method involves the intramolecular cyclization of a γ-amino acid or its corresponding ester.

Functional Group Interconversions on the Phenyl and Pyrrolidin-2-one Moieties

A variety of functional group interconversions can be envisioned on both the phenyl ring and the pyrrolidin-2-one moiety of this compound, allowing for the synthesis of diverse derivatives.

On the Phenyl Moiety: The ethoxy group and the phenyl ring itself are amenable to several transformations.

Ether Cleavage: The ethoxy group can be cleaved to the corresponding phenol (B47542) using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This would yield 4-(3-hydroxyphenyl)pyrrolidin-2-one.

Electrophilic Aromatic Substitution: The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the ethoxy group (positions 2, 4, and 6 of the phenyl ring). The directing effects of the two substituents would need to be considered.

| Reaction | Reagent | Expected Major Product(s) |

| Ether Cleavage | HBr, heat | 4-(3-hydroxyphenyl)pyrrolidin-2-one |

| Nitration | HNO₃, H₂SO₄ | 4-(3-ethoxy-4-nitrophenyl)pyrrolidin-2-one and 4-(3-ethoxy-6-nitrophenyl)pyrrolidin-2-one |

| Bromination | Br₂, FeBr₃ | 4-(4-bromo-3-ethoxyphenyl)pyrrolidin-2-one and 4-(6-bromo-3-ethoxyphenyl)pyrrolidin-2-one |

On the Pyrrolidin-2-one Moiety: The lactam itself offers several sites for functionalization.

N-Alkylation/N-Acylation: The nitrogen atom of the pyrrolidin-2-one ring can be deprotonated with a suitable base (e.g., NaH) and subsequently reacted with an electrophile like an alkyl halide or an acyl chloride to give N-substituted derivatives.

Reduction of the Carbonyl Group: The lactam carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), which would transform the pyrrolidin-2-one into a pyrrolidine (B122466). This reaction would yield 3-(3-ethoxyphenyl)pyrrolidine.

α-Functionalization: The carbons alpha to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. However, in this specific compound, the α-position at C3 is a methine, and deprotonation at C5 would lead to N-acyl imine formation.

Catalytic and Non-Catalytic Reactions involving the Compound

The pyrrolidin-2-one scaffold is a key element in various catalytic processes, often serving as a chiral ligand or organocatalyst after appropriate modification. While this compound itself is not a catalyst, its derivatives could be.

Catalytic Hydrogenation: The phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation using catalysts like rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂), typically under high pressure and temperature. This would yield 4-(3-ethoxycyclohexyl)pyrrolidin-2-one.

Cross-Coupling Reactions: If the phenyl ring were functionalized with a halide (e.g., by converting the ethoxy group to a triflate and then to a halide), it could participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds.

Stereochemical Control and Diastereoselectivity in Reactions

The C4 position of this compound is a stereocenter. Therefore, reactions involving this compound can lead to diastereomeric products if a new stereocenter is formed.

The synthesis of enantiomerically pure 4-substituted pyrrolidin-2-ones is a significant area of research. mdpi.com Stereoselective methods often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material like glutamic acid. mdpi.com For instance, the asymmetric hydrogenation of a precursor α,β-unsaturated lactam could yield enantiomerically enriched this compound.

In reactions of an enantiomerically pure this compound, the existing stereocenter at C4 can influence the stereochemical outcome of reactions at other positions through diastereoselective control. For example, the formation of an enolate at C3 and its subsequent reaction with an electrophile would likely proceed with a certain degree of diastereoselectivity, with the incoming electrophile approaching from the less sterically hindered face of the molecule. The stereochemical outcome would be influenced by the conformation of the lactam ring and the orientation of the bulky 3-ethoxyphenyl group.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in the pharmaceutical sciences for the separation of complex mixtures. The principle lies in the differential partitioning of components between a stationary phase and a mobile phase. For a compound such as 4-(3-Ethoxyphenyl)pyrrolidin-2-one, various chromatographic methods are applicable for both preparative purification and analytical assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for this compound. It offers high resolution and sensitivity, enabling the separation of the main compound from closely related impurities.

A typical HPLC method for a 4-arylpyrrolidin-2-one derivative would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture. The separation is based on the differential hydrophobicity of the analytes.

Illustrative HPLC Method Parameters for a Related Pyrrolidinone Derivative:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution, where the solvent composition is changed over time, may be used to optimize separation. |

| Flow Rate | Typically 0.8 - 1.5 mL/min |

| Column Temperature | Ambient to slightly elevated (e.g., 25-40 °C) to ensure reproducibility. |

| Detector | UV detector set at a wavelength where the ethoxyphenyl chromophore absorbs, likely around 254 nm or 275 nm. |

| Injection Volume | 5 - 20 µL |

This table represents a general starting point for method development for this compound, based on common practices for similar aromatic compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, its applicability would depend on its thermal stability and volatility. If the compound can be vaporized without decomposition, GC can provide high-resolution separation. In some cases, derivatization may be necessary to increase volatility and thermal stability.

The separation in GC is achieved as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds are separated based on their boiling points and their interactions with the stationary phase.

General GC Parameters for Pyrrolidinone Analysis:

| Parameter | Condition |

| Column | A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Nitrogen at a constant flow rate. |

| Injector Temperature | High enough to ensure rapid volatilization without causing degradation (e.g., 250-280 °C). |

| Oven Temperature Program | A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute compounds with different boiling points. |

| Detector | A Flame Ionization Detector (FID) is common for organic compounds. For structural information, a Mass Spectrometer (MS) is used. |

A study on the analysis of N-methyl-2-pyrrolidinone (NMP) in butadiene utilized a GC-based method, highlighting its utility for related structures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance.

In TLC, a thin layer of stationary phase (commonly silica (B1680970) gel or alumina) is coated onto a flat carrier, such as a glass plate or plastic sheet. The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.

For the synthesis of 4-phenylpyrrolidin-2-one, a structurally similar compound, TLC analysis was used to monitor the reaction progress and identify the product-containing fractions during chromatographic purification.

Typical TLC Conditions for a 4-Arylpyrrolidin-2-one:

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 plates. |

| Mobile Phase | A mixture of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane (B92381) or dichloromethane). The ratio is optimized to achieve good separation (Rf value between 0.2 and 0.8). |

| Visualization | The spots can be visualized under UV light (at 254 nm) due to the aromatic ring. Staining with reagents like potassium permanganate (B83412) or iodine may also be used. |

Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopic methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples HPLC with a mass spectrometer. It is invaluable for identifying and quantifying compounds in complex mixtures. For this compound, LC-MS would provide the molecular weight of the compound and its fragments, aiding in structure confirmation and impurity identification. Validated LC-MS/MS methods have been developed for the determination of related compounds like 2-pyrrolidinone (B116388).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with the detection of MS. It is a powerful tool for the identification of volatile and semi-volatile organic compounds. A patent for 2-oxo-1-pyrrolidine derivatives reported the use of GC/MS for the characterization of a related compound, 4-(3-chlorophenyl)-2-pyrrolidinone, which showed a molecular ion peak (M+) at m/z 197/199, confirming its molecular weight. For this compound, a similar analysis would be expected to show a molecular ion corresponding to its molecular weight.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (HPLC-NMR) is a sophisticated technique that allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed structural information about the separated components without the need for offline fraction collection.

Purity Determination and Impurity Profiling

The determination of purity and the identification of impurities are critical aspects of pharmaceutical analysis. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products.

Impurity profiling involves the identification, quantification, and characterization of these impurities. High-resolution techniques like HPLC and GC are the primary tools for separating impurities from the main compound. Once separated, hyphenated techniques like LC-MS and GC-MS are used to identify the impurities based on their mass-to-charge ratio and fragmentation patterns. For a comprehensive profile, it may be necessary to isolate the impurities using preparative chromatography and then characterize them using spectroscopic methods like NMR.

For instance, in the analysis of α-pyrrolidinopentiophenone (α-PVP), a related class of compounds, GC-MS and inductively coupled plasma-mass spectrometry (ICP-MS) were used for the comprehensive profiling of organic and inorganic impurities.

Quantitative Analysis Method Development

Quantitative analysis is performed to determine the exact amount of the active substance in a sample. For this compound, HPLC is the most common technique for quantitative analysis due to its high precision and accuracy.

The development of a quantitative HPLC method involves several key steps:

Selection of Chromatographic Conditions: This includes choosing the appropriate column, mobile phase, and detector settings to achieve a well-resolved, symmetrical peak for the analyte, free from interference from other components.

Method Validation: A developed method must be validated according to established guidelines (e.g., from the International Council for Harmonisation - ICH) to ensure it is reliable for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A validated hydrophilic interaction LC-MS/MS method for the determination of 2-pyrrolidinone residue in swine liver demonstrated excellent linearity, accuracy, and precision, serving as a model for the type of validation required for quantitative analysis of related compounds.

Potential Academic Applications Non Biological/non Clinical

Utility as Synthetic Intermediates for Complex Organic Molecules

The pyrrolidinone scaffold is a cornerstone in synthetic organic chemistry, recognized as a crucial building block and a common structural motif in numerous complex molecules. mdpi.com The compound 4-(3-Ethoxyphenyl)pyrrolidin-2-one is a valuable intermediate, offering multiple reaction sites for elaboration into more intricate molecular architectures.

The lactam ring can undergo various transformations. For instance, reduction of the amide can open avenues to substituted pyrrolidines, a class of compounds extensively used in synthesis. organic-chemistry.org Alternatively, the nitrogen atom can be functionalized, and the carbonyl group can participate in condensation reactions. The development of methods for the asymmetric construction of substituted chiral pyrrolidines is a major focus in organic synthesis, highlighting the value of chiral building blocks like this one. nih.gov

Furthermore, the ethoxyphenyl group can be modified through electrophilic aromatic substitution or cross-coupling reactions, allowing for the attachment of diverse functionalities. This capability for late-stage diversification is a highly sought-after attribute in modern organic synthesis, enabling the creation of molecular libraries from a common advanced intermediate. nih.gov Research into cobalt-catalyzed asymmetric reductive coupling using related α-chlorolactams demonstrates how the pyrrolidinone core can be a precursor to sterically congested chiral amides, a significant challenge in synthesis. acs.org This suggests that derivatives of this compound could serve as substrates in similar novel C-C bond-forming reactions.

The synthesis of highly substituted pyrrolidines through methods like reductive [3+2] cycloadditions of amides and alkenes underscores the role of such scaffolds in building molecular complexity efficiently. acs.org this compound could serve as a starting point or a target in the development of such atom-economic synthetic strategies.

Scaffold for Materials Science Research (e.g., Polymer Chemistry)

The pyrrolidinone moiety is a known component in polymer chemistry. For example, N-vinylpyrrolidinone (NVP) is a widely used monomer for producing polymers with applications ranging from adhesives to biocompatible coatings. researchgate.net While this compound itself is not a vinyl monomer, it can be chemically modified to be incorporated into polymer chains.

The introduction of a polymerizable group, such as a vinyl or acrylate (B77674) function, onto the nitrogen atom or the phenyl ring would render it a functional monomer. The resulting polymers would possess unique properties imparted by the ethoxyphenyl substituent. This side chain could influence the polymer's thermal properties, refractive index, and solubility. The rigidity of the phenyl and pyrrolidinone rings could enhance the glass transition temperature of the polymer, while the ethoxy group could affect its hydrophobicity and interaction with other materials.

The potential applications of such novel polymers could be in advanced coatings, specialty membranes, or as matrices for composite materials. The pyrrolidinone structure is also noted for its suitability in materials for biomedical applications, suggesting that polymers derived from this scaffold could be explored for non-clinical material uses where biocompatibility or specific surface properties are desired. researchgate.net

Exploration in Catalysis Research (e.g., Organocatalysis, Ligand Design)

The field of catalysis offers fertile ground for the application of this compound. The pyrrolidine (B122466) scaffold is at the heart of some of the most successful organocatalysts, particularly those derived from the amino acid proline. mdpi.commdpi.com These catalysts operate through enamine or iminium ion intermediates and are highly effective in asymmetric synthesis. mdpi.com By modifying this compound, for instance through reduction of the lactam and subsequent functionalization, novel chiral amines and amides could be designed as organocatalysts.

Moreover, the lactam itself can act as a ligand for transition metal catalysis. The nitrogen and carbonyl oxygen atoms can serve as donor sites, coordinating to a metal center. Pyrrolidone ligands have been shown to improve the performance of copper-based catalysts in industrial processes like acetylene (B1199291) hydrochlorination. researchgate.net The ethoxyphenyl group in this compound could play a crucial role in tuning the electronic and steric properties of a metal complex, thereby influencing its catalytic activity, selectivity, and stability.

The design of chiral ligands is a central theme in asymmetric catalysis. The inherent chirality of this compound makes it an attractive starting point for synthesizing new ligands. The combination of the pyrrolidinone framework with other coordinating groups could lead to novel bidentate or tridentate ligands for a range of metal-catalyzed transformations, such as hydrogenations, cross-couplings, or C-H functionalization reactions. organic-chemistry.org

Table 1: Potential Catalytic Roles of this compound Derivatives

| Catalysis Type | Potential Role | Key Structural Feature | Relevant Research Context |

|---|---|---|---|

| Organocatalysis | Chiral catalyst backbone | Pyrrolidine ring (after modification) | Proline-based catalysts for aldol (B89426) and Michael reactions. mdpi.comnih.govmdpi.com |

| Metal Catalysis | Chiral Ligand | Lactam N and O donors, C4 stereocenter | Pyrrolidone-improved Cu catalysts; chiral diphosphine ligands. acs.orgresearchgate.net |

Development of Novel Reagents and Methodologies in Organic Chemistry

The development of new chemical reactions and reagents is essential for advancing the capabilities of organic synthesis. This compound can serve as a valuable tool in this endeavor. It can be employed as a model substrate to test the scope and limitations of new synthetic methodologies, such as novel C-H activation techniques or late-stage functionalization strategies. nih.gov

The structure can also be the foundation for entirely new reagents. By attaching reactive groups or functionalities with unique electronic properties, it could be transformed into a reagent for specific chemical transformations. For example, derivatization could yield novel oxidizing or reducing agents, or reagents for introducing specific chemical motifs into other molecules. The synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones via multi-component reactions showcases how the core pyrrolidinone structure can be built and subsequently functionalized in creative ways. nih.govbeilstein-journals.org

Furthermore, the study of the reactivity of this compound itself can lead to the discovery of new chemical transformations. Investigations into its behavior under various reaction conditions—photochemical, electrochemical, or in the presence of novel catalysts—could unveil unprecedented reaction pathways, contributing to the fundamental knowledge base of organic chemistry.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Pathways

Current synthetic routes to substituted pyrrolidinones often involve multiple steps, harsh reagents, or expensive catalysts. nih.govacs.org A significant future challenge is the development of more efficient and sustainable methods for the synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-2-one.

Green chemistry principles should guide this research, focusing on atom economy, reduced waste, and the use of renewable resources. One promising avenue is the adaptation of one-pot multicomponent reactions, which can construct the pyrrolidinone ring in a single step from simple precursors. rsc.orgrsc.orgresearchgate.net For instance, ultrasound-assisted or microwave-irradiated syntheses could offer accelerated reaction times and improved yields. rsc.orgtandfonline.com Another sustainable approach would be to design pathways starting from bio-based feedstocks, such as derivatives of succinic acid, to form the core lactam structure.

Furthermore, domino reactions, such as the Smiles-Truce cascade, present an innovative, transition-metal-free strategy to generate α-arylated pyrrolidinones like the target compound from activated cyclopropanes and arylsulfonamides. nih.govresearchgate.net Research into adapting these cutting-edge methods for the specific synthesis of this compound would be a significant step forward.

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Strategy | Key Features | Potential Starting Materials for this compound | Reference |

|---|---|---|---|

| Multicomponent Reaction | One-pot synthesis, high atom economy, operational simplicity. | Aniline derivative, an aldehyde, and diethyl acetylenedicarboxylate. | rsc.org |

| Ultrasound/Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency, potentially higher yields. | Applicable to various multicomponent reaction setups. | tandfonline.com |

| Domino Smiles-Truce Rearrangement | Transition-metal-free arylation, forms highly functionalized products. | An N-substituted sulfonamide and a cyclopropane (B1198618) diester derivative. | nih.gov |

| Ring Contraction/Functionalization | Novel cascade reactions from more complex starting materials like piperidines. | A suitably substituted N-aryl piperidine (B6355638) derivative. | rsc.org |

Exploration of Novel Chemical Reactivity Patterns

The reactivity of the pyrrolidin-2-one scaffold is well-established for modifications at the α-position and N-substitution. nih.gov However, the full reactive potential of a molecule like this compound, with its specific electronic and steric properties, remains largely unexplored. Future research should focus on discovering novel chemical transformations of this compound.

This includes investigating reactions that functionalize the aromatic ring, the benzylic position, or the lactam ring itself through unconventional means. For example, exploring ring-opening and ring-closure cascade reactions could lead to entirely new heterocyclic systems. acs.orgnih.gov Another area of interest is the development of selective C-H activation methods to directly functionalize the pyrrolidinone core or the ethoxyphenyl substituent, bypassing the need for pre-functionalized starting materials. The development of cascade reactions that selectively yield either pyrrolidin-2-ones or other valuable heterocycles like 3-iodopyrroles from the same precursors, controlled simply by the choice of oxidant, demonstrates the potential for discovering new reactivity patterns. rsc.org

Advanced Stereoselective Synthesis Methodologies

The carbon atom at the 4-position of this compound is a stereocenter. The biological activity of chiral molecules is often highly dependent on their stereochemistry. nih.govresearchgate.net Therefore, developing advanced stereoselective methods to synthesize specific enantiomers of this compound is a critical and unaddressed challenge.

Current stereoselective methods for pyrrolidines often rely on chiral precursors like proline or 4-hydroxyproline, or employ chiral catalysts. nih.govmdpi.com Future work should adapt these strategies, such as asymmetric 1,3-dipolar cycloadditions of azomethine ylides with suitable dipolarophiles, to control the stereochemistry at the C4 position. nih.govchemistryviews.orgua.es The use of chiral N-tert-butanesulfinyl imines as reactants in such cycloadditions has shown great promise for producing densely substituted, stereochemically complex pyrrolidines and could be a powerful tool. chemistryviews.orgua.es Additionally, organocatalysis presents a metal-free approach to achieving high enantioselectivity. nih.gov The development of a synthetic route that allows for the predictable and high-yield production of either the (R) or (S) enantiomer of this compound would be a significant breakthrough.

Table 2: Promising Stereoselective Approaches

| Method | Key Principle | Potential for this compound | Reference |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of a chiral dipolarophile or use of a chiral catalyst with an azomethine ylide. | Could establish the C4 stereocenter with high diastereoselectivity. | ua.es |

| Organocatalysis | Use of small organic molecules (e.g., proline derivatives) to induce chirality. | A metal-free and environmentally benign route to enantiopure product. | nih.gov |

| Chiral Precursor Synthesis | Starting from readily available chiral molecules like 4-hydroxyproline. | Functionalization of a pre-existing chiral scaffold. | mdpi.com |

| Tandem Hydrozirconation-Cyclization | Utilizes a diastereoselective cyclization of a chiral N-allyl oxazolidine. | A potential route to construct the chiral pyrrolidine (B122466) ring system. | nih.gov |

Deeper Computational Insights into Reaction Mechanisms and Molecular Properties

Computational chemistry is a powerful tool for understanding and predicting chemical behavior. For this compound, there is a clear need for deeper computational studies to elucidate reaction mechanisms and predict molecular properties. Quantum chemistry calculations can model transition states to understand the thermodynamics and kinetics of synthetic reactions, helping to optimize conditions and explain observed stereoselectivity. nih.gov

Future computational work should focus on modeling the proposed sustainable and stereoselective synthetic pathways. For instance, density functional theory (DFT) calculations could clarify the mechanism of a potential Smiles-Truce rearrangement or a 1,3-dipolar cycloaddition to form the target molecule. researchgate.net Furthermore, in silico tools can predict key physicochemical properties, such as solubility, lipophilicity, and potential interactions with biological macromolecules, which is invaluable for designing derivatives with specific applications. mdpi.com Such studies can also shed light on the conformational preferences of the pyrrolidinone ring and how the ethoxyphenyl substituent influences its geometry and reactivity. nih.gov

Expanding the Diversity of Functionalized Derivatives for Chemical Libraries

The single molecule, this compound, can serve as a central scaffold for the creation of a diverse chemical library. Generating a library of related compounds is essential for exploring structure-activity relationships (SAR) in drug discovery and for developing new materials. chemrxiv.org A key challenge is to develop versatile and robust functionalization strategies to systematically modify the core structure.

Future research should focus on creating a library by varying substituents at several key positions:

N-substitution of the lactam: Introducing different alkyl or aryl groups on the nitrogen atom.

Functionalization of the ethoxy group: Replacing it with other alkoxy groups, phenols, or amines.

Substitution on the phenyl ring: Adding various electron-donating or electron-withdrawing groups.

Modification at other positions of the pyrrolidinone ring: Introducing substituents at the C3 and C5 positions.

Methods like the Ugi three-component reaction have been successfully used to create libraries of highly substituted pyrrolidinone-like structures and could be adapted for this purpose. semanticscholar.orgresearchgate.net The goal is to produce a collection of molecules with a wide range of electronic and steric properties, suitable for high-throughput screening. mdpi.comnih.govacs.org

Integration of Automated Synthesis and High-Throughput Experimentation in Pyrrolidinone Chemistry

To accelerate the discovery process, the integration of automated synthesis and high-throughput experimentation (HTE) is crucial. The synthesis of a diverse library of derivatives based on this compound would be greatly expedited by automated platforms. semanticscholar.orgresearchgate.net These systems can perform numerous reactions in parallel at the nanoscale, drastically reducing the time and resources required for library creation. semanticscholar.orgresearchgate.net

Once a library is synthesized, HTE methods can be used to rapidly screen the compounds for desired properties, whether for biological activity or material characteristics. nih.govnih.gov For example, automated screening assays can test thousands of compounds against a biological target in a short period. nih.gov The future in this area involves creating a seamless pipeline from the computer-aided design of derivatives, through automated synthesis, to high-throughput screening and data analysis. This integrated approach will be essential to efficiently navigate the vast chemical space around the this compound scaffold and identify lead compounds for further development. semanticscholar.orgnih.gov

Q & A

Q. What are the key considerations in designing a synthetic route for 4-(3-Ethoxyphenyl)pyrrolidin-2-one?

A robust synthetic route should prioritize regioselectivity, yield optimization, and functional group compatibility. Multi-step protocols often involve:

- Cyclization reactions to form the pyrrolidinone core, using catalysts like nickel perchlorate or acid/base conditions .

- Protection/deprotection strategies for reactive groups (e.g., ethoxy or phenyl substituents) to avoid side reactions .

- Solvent selection (e.g., toluene or DMF) and temperature control (60–120°C) to stabilize intermediates . Post-synthesis, validate purity via HPLC (>95%) and characterize intermediates using FT-IR and H/C NMR .

Q. How can spectroscopic methods confirm the structure of this compound?

Structural elucidation requires a combination of:

- H NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and pyrrolidinone carbonyl (δ ~175 ppm in C NMR) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 232.12) and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks, though this requires high-purity samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in:

- Substituent effects : Fluorine or ethoxy groups alter steric/electronic properties, impacting target binding (e.g., enzyme inhibition vs. receptor modulation) .

- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line specificity (e.g., HEK293 vs. HeLa) may skew results .

- Compound purity : Impurities >5% can confound activity; validate via orthogonal methods (HPLC, elemental analysis) . Standardize protocols and compare with structurally analogous compounds (e.g., 4-(3,5-difluorophenyl) derivatives) to isolate contributing factors .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Computational approaches include:

- Molecular docking (AutoDock/Vina) : Model interactions with targets like kinases or GPCRs, focusing on hydrogen bonds with the pyrrolidinone carbonyl and ethoxyphenyl π-π stacking .

- QSAR modeling : Correlate substituent electronegativity (Hammett constants) or logP values with activity data from analogous compounds .

- MD simulations : Assess binding stability over 100-ns trajectories, monitoring RMSD fluctuations (<2 Å for stable complexes) . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Methodological Guidance

Q. How to optimize reaction yields for this compound derivatives?

- Catalyst screening : Test transition metals (e.g., Pd/Cu for cross-coupling) or organocatalysts (e.g., proline derivatives) .

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify optimal conditions .

- In-line analytics : Use ReactIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme inhibition : Measure IC values via fluorogenic substrates (e.g., for proteases or kinases) .

- Cellular assays : Use MTT/XTT for cytotoxicity or luciferase reporters for pathway modulation (e.g., NF-κB or MAPK) .

- Target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding in cell lysates .

Data Analysis and Validation

Q. How to address discrepancies in thermal stability or solubility data?

- Thermogravimetric analysis (TGA) : Compare decomposition temperatures (>200°C for stable solids) across batches .

- Solubility profiling : Test in PBS, DMSO, and simulated gastric fluid; use HPLC to quantify solubility limits .

- Crystallinity assessment : DSC (Differential Scanning Calorimetry) can detect polymorphic variations affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.